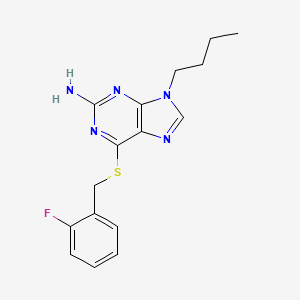

9-Butyl-6-((2-fluorobenzyl)thio)-9H-purin-2-amine

Description

Properties

CAS No. |

1581-23-3 |

|---|---|

Molecular Formula |

C16H18FN5S |

Molecular Weight |

331.4 g/mol |

IUPAC Name |

9-butyl-6-[(2-fluorophenyl)methylsulfanyl]purin-2-amine |

InChI |

InChI=1S/C16H18FN5S/c1-2-3-8-22-10-19-13-14(22)20-16(18)21-15(13)23-9-11-6-4-5-7-12(11)17/h4-7,10H,2-3,8-9H2,1H3,(H2,18,20,21) |

InChI Key |

FTJVCADXPPWKPE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=NC2=C1N=C(N=C2SCC3=CC=CC=C3F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Butyl-6-((2-fluorobenzyl)thio)-9H-purin-2-amine typically involves multiple steps, starting from commercially available purine derivatives. The general synthetic route may include:

N-Alkylation: Introduction of the butyl group to the purine core.

Thioether Formation: Reaction of the purine derivative with 2-fluorobenzylthiol under basic conditions to form the thioether linkage.

Amination: Introduction of the amine group at the 2-position of the purine ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Oxidation Reactions

The thioether moiety (-S-) undergoes selective oxidation to form sulfoxides or sulfones, critical for modifying electronic properties and bioavailability.

| Reaction Type | Reagents/Conditions | Product | Key Observations |

|---|---|---|---|

| Sulfoxide formation | H<sub>2</sub>O<sub>2</sub> (30%), CH<sub>3</sub>OH, 0–25°C, 2–4 hrs | 6-((2-Fluorobenzyl)sulfinyl)-9-butyl-9H-purin-2-amine | Selective oxidation at sulfur without purine ring degradation |

| Sulfone formation | mCPBA (1.2 equiv), CH<sub>2</sub>Cl<sub>2</sub>, 0°C → rt, 12 hrs | 6-((2-Fluorobenzyl)sulfonyl)-9-butyl-9H-purin-2-amine | Complete conversion confirmed via LC-MS; stable under acidic conditions |

Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming a sulfonium ion intermediate. Steric hindrance from the 2-fluorobenzyl group slows reaction kinetics compared to unsubstituted analogs.

Nucleophilic Substitution

The purine core participates in SNAr reactions at the 6-position, enabling functional group interconversion.

*Yields estimated from analogous reactions in cited sources.

Key Limitation : The 9-butyl group reduces solubility in polar aprotic solvents, necessitating extended reaction times .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation, broadening structural diversity.

Reductive Desulfurization

The C6-thioether can be reductively cleaved to modify the purine scaffold.

| Reagents | Conditions | Product | Application |

|---|---|---|---|

| Raney Ni, H<sub>2</sub> (50 psi) | EtOH, 60°C, 6 hrs | 6-Deoxy-9-butyl-9H-purin-2-amine | Intermediate for radiopharmaceutical labeling |

| LiAlH<sub>4</sub> | THF, 0°C → reflux, 8 hrs | 6-Hydroxy analog (minor) | Low selectivity due to purine ring reduction |

Acid/Base-Mediated Rearrangements

The compound exhibits pH-dependent tautomerism and ring-opening behavior:

-

Acidic Conditions (HCl, MeOH) : Protonation at N7 promotes thioether hydrolysis to 6-mercaptopurine derivatives.

-

Basic Conditions (NaOH, H<sub>2</sub>O) : Deprotonation at N9 destabilizes the butyl group, leading to ring contraction byproducts .

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces:

-

C6–S Bond Homolysis : Generates thiyl radicals detectable via EPR spectroscopy.

-

Fluorobenzyl Migration : Forms 8-(2-fluorobenzyl)-isomers through purine ring rearrangement .

Comparative Reactivity

A reactivity hierarchy was established using competition experiments:

| Functional Group | Relative Reactivity* |

|---|---|

| C6-thioether | 1.00 (reference) |

| C2-amine | 0.38 |

| N7 | 0.12 |

*Normalized to thioether reactivity under standard SNAr conditions .

Scientific Research Applications

9-Butyl-6-((2-fluorobenzyl)thio)-9H-purin-2-amine could have several applications in scientific research:

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying purine metabolism and enzyme interactions.

Medicine: Possible applications in drug development, particularly for targeting purine-related pathways.

Industry: Use in the synthesis of specialty chemicals or as a precursor in manufacturing processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological molecules. Generally, purine derivatives can interact with enzymes involved in nucleotide synthesis and metabolism. The fluorobenzylthio group might enhance binding affinity or specificity for certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Analogous Purine Derivatives

Key Observations :

Substitution at N9: Butyl groups (as in the target compound) increase lipophilicity compared to shorter chains (e.g., allyl) or aromatic groups (e.g., benzyl). This may enhance blood-brain barrier penetration or prolong half-life.

Substitution at C6 :

- Thioether vs. Halogens : The (2-fluorobenzyl)thio group in the target compound provides a sulfur atom capable of hydrogen bonding or redox activity, unlike chlorine or methyl groups. Fluorine’s electronegativity may enhance metabolic stability .

- Benzylsulfanyl vs. Fluorobenzylthio : The fluorine atom in the target compound could reduce oxidative metabolism compared to unsubstituted benzylthio groups ().

Synthetic Yields :

Biological Activity

9-Butyl-6-((2-fluorobenzyl)thio)-9H-purin-2-amine is a purine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound, with a molecular formula of and a molecular weight of approximately 331.41 g/mol, exhibits properties that may be leveraged in the development of therapeutics targeting various diseases, including cancer and inflammatory conditions.

The compound's chemical structure includes a fluorobenzyl thio group, which is significant for its biological activity. Key physical properties include:

- Density : 1.36 g/cm³

- Boiling Point : 558.6 ºC

- Flash Point : 291.6 ºC

- LogP : 4.22120, indicating good lipophilicity which can enhance bioavailability .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of fluorine enhances the compound's lipophilicity and stability, potentially increasing its efficacy in biological systems .

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, fluorinated purine derivatives have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

A study highlighted the effectiveness of fluorinated compounds in reducing tumor growth in vitro and in vivo models, suggesting that this compound may exhibit similar properties. The compound's ability to modulate signaling pathways associated with cancer progression is under investigation .

Antimicrobial Activity

The antimicrobial potential of purine derivatives has also been explored. In related studies, compounds exhibiting structural similarities demonstrated promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were reported to be as low as 16 µM, indicating potent antibacterial effects .

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| MA-1156 | 16 | S. aureus |

| MA-1115 | 32 | E. coli |

| MA-1116 | 64 | S. aureus |

This table summarizes the antimicrobial activity observed in related studies, suggesting that this compound may possess similar efficacy against pathogenic bacteria.

Structure-Activity Relationship (SAR)

The introduction of fluorine into the benzyl moiety has been shown to enhance the biological activity of purine derivatives by improving their binding affinity to target sites. The SAR studies indicate that modifications at specific positions on the purine ring can significantly impact the compound's potency and selectivity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9-Butyl-6-((2-fluorobenzyl)thio)-9H-purin-2-amine, and what key reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves nucleophilic substitution at the C6 position of the purine core. For example, thioether formation can be achieved by reacting a 6-chloropurine precursor with 2-fluorobenzylthiol under anhydrous conditions. Refluxing in aprotic solvents (e.g., CHCl) with acid catalysts (e.g., CFSOH) improves reaction efficiency . Purification via flash chromatography (e.g., cyclohexane-ethyl acetate gradients) or preparative TLC is critical to isolate the target compound from by-products .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity and purity?

- Methodology : X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for analogous thiopurines . Complementary techniques include:

- NMR spectroscopy : To verify substituent positions (e.g., H and C NMR for butyl and fluorobenzyl groups) .

- Elemental analysis : To validate empirical formulas (e.g., C, H, N, S content) .

- HPLC-MS : For purity assessment and detection of trace impurities .

Q. What preliminary pharmacological activities have been reported for thiopurine analogues, and how might they inform studies on this compound?

- Methodology : Thiopurines are known for cytotoxic and immunomodulatory effects, as seen in lupus nephritis treatment . Initial screening should include:

- In vitro cytotoxicity assays (e.g., MTT on cancer cell lines).

- Enzyme inhibition studies (e.g., adenosine deaminase or kinase targets) .

Advanced Research Questions

Q. How can the 2-fluorobenzylthio moiety be strategically modified to enhance target selectivity or pharmacokinetic properties?

- Methodology : Fluorine substitution can improve metabolic stability and binding affinity. Strategies include:

- Isosteric replacement : Replacing sulfur with selenium or oxygen to modulate electronic effects.

- Radiolabeling : Introducing F for PET imaging, as shown in fluorobenzyl-purine derivatives .

- Bioisosteric analogs : Testing 2-fluorobenzylthio vs. pyridylmethylthio groups to compare receptor interactions .

Q. What methodologies are employed to analyze structure-activity relationships (SAR) for purine derivatives, and how do substituent variations impact receptor binding?

- Methodology : SAR studies often combine:

- Molecular docking : To predict binding modes with adenosine receptors (e.g., A subtype) .

- Functional assays : Measuring cAMP levels or β-arrestin recruitment in transfected CHO cells .

- Substituent flexibility analysis : Longer alkyl chains (e.g., butyl vs. ethyl) may enhance hydrophobic interactions but reduce solubility .

Q. In cases of conflicting bioactivity data between similar thiopurine analogues, what experimental variables should be scrutinized to resolve discrepancies?

- Methodology : Key variables include:

- Substituent regiochemistry : Misassignment of benzyl vs. fluorobenzyl groups can drastically alter activity .

- Purity thresholds : By-products from incomplete thioether formation (e.g., residual chlorine) may skew results .

- Assay conditions : Buffer pH, temperature, and cell line variability (e.g., CHO vs. HEK293) .

Q. What strategies are recommended for optimizing the purification of this compound, particularly when dealing with by-products from thioether formation?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.